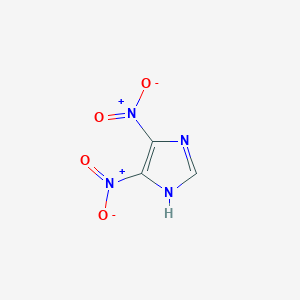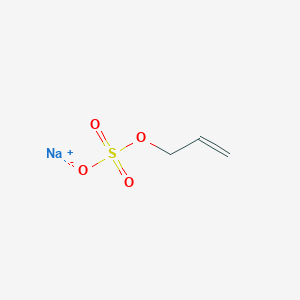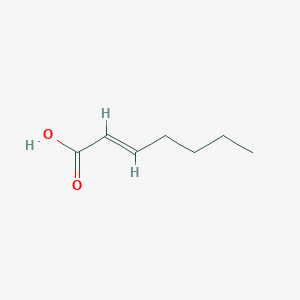
Ethyl 2-phenyldiazenylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenyldiazenylbenzoate, also known as Sudan I, is a synthetic dye that is commonly used in the food industry to enhance the color of various products, such as curry powder, chili powder, and paprika. However, this dye has been found to be carcinogenic and has been banned in many countries. Despite its harmful effects, Ethyl 2-phenyldiazenylbenzoate has been extensively studied in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 2-phenyldiazenylbenzoate is not well understood. However, it is believed to act as a DNA-damaging agent, leading to the formation of DNA adducts and the induction of oxidative stress. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
Ethyl 2-phenyldiazenylbenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to affect the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-phenyldiazenylbenzoate in lab experiments is that it is a well-characterized compound with a known structure and properties. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using Ethyl 2-phenyldiazenylbenzoate is that it is a carcinogenic compound and must be handled with care.
Orientations Futures
There are several future directions for research on Ethyl 2-phenyldiazenylbenzoate. One area of research is the development of new analytical methods for the detection of azo dyes in food products. Another area of research is the study of the binding interactions of Ethyl 2-phenyldiazenylbenzoate with proteins. Additionally, there is a need for further research on the biochemical and physiological effects of Ethyl 2-phenyldiazenylbenzoate and its potential applications in cancer therapy and other fields.
Méthodes De Synthèse
Ethyl 2-phenyldiazenylbenzoate is synthesized by the reaction of 4-aminobenzoic acid ethyl ester with diazonium salt of 4-phenylaniline in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Ethyl 2-phenyldiazenylbenzoate has been extensively studied in scientific research for its potential applications in various fields. It has been used as a model compound for studying the degradation of azo dyes in wastewater treatment plants. It has also been used as a reference compound for developing analytical methods for the detection of azo dyes in food products. Additionally, it has been used as a probe to study the binding interactions of azo dyes with proteins.
Propriétés
Numéro CAS |
18277-91-3 |
|---|---|
Nom du produit |
Ethyl 2-phenyldiazenylbenzoate |
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
ethyl 2-phenyldiazenylbenzoate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)13-10-6-7-11-14(13)17-16-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clé InChI |
CBBHXOBVIVVYGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















